molecular formula C6H7N3O B3263096 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile CAS No. 36663-17-9

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B3263096
CAS No.: 36663-17-9
M. Wt: 137.14 g/mol
InChI Key: SWBQIOCQDWKVTJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile (CAS 36663-17-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,3-oxazole-4-carbonitrile family, a scaffold recognized for its versatility in synthesizing biologically active molecules. This specific compound serves as a valuable synthetic intermediate or building block for the development of more complex chemical entities. Researchers utilize this core structure to explore and create potent and selective enzyme inhibitors. For instance, structurally related 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile (known as ML351) has been identified as a potent, selective, and in vivo-active inhibitor of human reticulocyte 12/15-lipoxygenase (12/15-LOX), a key therapeutic target in conditions like ischemic stroke . The 5-aminooxazole-4-carbonitrile motif is also a key precursor in synthesizing fused heterocyclic systems, such as 7-aminooxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases and are investigated for their diverse pharmacological potential, including immunomodulatory, antiviral, and anticancer activities . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-9-5(3-7)6(8-2)10-4/h8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBQIOCQDWKVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with formamide under acidic conditions to form the oxazole ring. The reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include amines or other reduced forms of the nitrile group.

    Substitution: Products depend on the nucleophile used and may include various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Lipoxygenases

One of the most significant applications of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile is its role as an inhibitor of human reticulocyte lipoxygenase (12/15-LOX). Research has demonstrated that this compound exhibits potent inhibitory activity against 12/15-LOX, which is implicated in various pathological conditions including ischemic brain injury and stroke. In a study, the compound showed an IC50 value of 200 nM against human 12/15-LOX, indicating strong potency and selectivity over related enzymes . Its ability to reduce infarct size in mouse models of ischemic stroke further underscores its therapeutic potential .

2. Antiviral Properties

Recent studies have also highlighted the antiviral properties of compounds related to this compound. In vitro testing has shown that derivatives can significantly reduce viral loads in infected cells, suggesting potential applications in antiviral drug development . This property is particularly relevant given the increasing need for effective antiviral therapies.

Synthetic Methodologies

1. Synthesis of Oxazole Derivatives

The compound serves as a precursor for synthesizing various oxazole derivatives through modifications such as reductive alkylation and amidation reactions . These derivatives have been explored for their biological activities, expanding the scope of compounds available for drug discovery.

2. High-Yielding Reactions

The synthesis of this compound has been optimized to achieve high yields using commercially available reagents. This efficiency in synthesis makes it an attractive candidate for further research and development in pharmaceutical chemistry .

Case Studies and Research Findings

Study Objective Findings
Study on 12/15-LOX InhibitionTo evaluate the potency of this compound against human lipoxygenaseCompound showed IC50 = 200 nM; reduced infarct size in mouse models
Antiviral Activity AssessmentTo test the efficacy of related compounds against viral infectionsSignificant reductions in virus yields observed; potential for antiviral applications
Synthesis Optimization StudyTo improve synthetic routes for oxazole derivativesHigh-yield synthesis achieved with commercially available reagents

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The morpholino group in introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the methylamino group in the target compound.
  • Steric Effects : Bulkier substituents (e.g., benzyl in ) may hinder interactions in biological systems compared to the smaller methyl group in the target compound.

Cytokinin-like Activity

Oxazole derivatives with sulfonyl or aryl groups, such as 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (Compound 6), exhibit significant cytokinin-like activity in promoting plant biomass growth .

Antiviral Potential

This highlights the importance of ring saturation and additional functional groups (e.g., phosphonates) in modulating bioactivity.

Biological Activity

2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a methylamino group and a nitrile functional group, which are critical for its biological interactions. The presence of the oxazole ring enhances its reactivity and potential bioactivity.

Structural Formula

C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may serve as an effective agent against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.0048 mg/mLHigh
Escherichia coli0.0195 mg/mLModerate
Bacillus mycoides0.0098 mg/mLModerate
Candida albicans0.039 mg/mLModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
CCRF-CEM (Leukemia)5.37 x 10^-61.29 x 10^-53.6 x 10^-5
COLO 205 (Colon Cancer)1.29 x 10^-52.00 x 10^-54.00 x 10^-5
MOLT-4 (Leukemia)-6.08%-9.29%-11.55%

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The nitrile group may participate in hydrogen bonding or other interactions that influence the compound's bioactivity.

Study on Anticancer Efficacy

A recent study explored the anticancer efficacy of various oxazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against leukemia and colon cancer cells.

“The compound demonstrated high selectivity towards cancer cells with minimal toxicity to normal cells” .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against several pathogens. The findings revealed that it effectively inhibited the growth of both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

“The results support the hypothesis that oxazole derivatives can serve as lead compounds in drug development targeting infectious diseases” .

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A plausible route involves:

Cyclization : Reacting a nitrile-containing precursor with methylamine under basic conditions to form the oxazole ring.

Functionalization : Introducing the methylamino group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Key Optimization Strategies :

  • Catalyst Selection : Employ transition metal catalysts (e.g., Pd/C) to enhance regioselectivity .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side reactions.
  • Yield Improvement : Use excess methylamine (1.5–2.0 eq.) to drive the reaction to completion.
ParameterTypical ConditionsYield Range
Reaction Temperature60–80°C40–60%
CatalystPd/C or CuI+15–20%
SolventDMF or THFOptimal

Reference : Synthesis of analogous oxazole derivatives via chlorination and cyclization .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methylamino (–NHCH₃) and nitrile (–CN) groups. The oxazole ring protons resonate at δ 6.5–8.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₈N₄O, MW 177.25) with <2 ppm error .
  • X-ray Crystallography : Use SHELX programs for single-crystal analysis to determine bond angles and spatial arrangement .

Reference : Structural analysis of heterocycles using SHELX and NMR data for related oxazoles .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate:

  • Temperature Sensitivity : Degrades at >40°C; store at 2–8°C for long-term stability.
  • Humidity Control : Hygroscopic nature requires desiccants (silica gel) to prevent hydrolysis.
  • Light Exposure : Protect from UV light to avoid photodegradation of the nitrile group.
ConditionDegradation Rate (per month)
25°C, 60% RH5–8%
4°C, dry<1%
40°C, 75% RH15–20%

Reference : Stability protocols for analogous heterocycles .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : Map HOMO-LUMO gaps to predict reactivity (e.g., nitrile electrophilicity).
  • Tautomerism : Analyze energy barriers between oxazole ring tautomers using Gaussian09 with B3LYP/6-31G(d).
  • Solvent Effects : Simulate solvation in DMSO or water using the PCM model to guide experimental solvent selection.

Q. Key Findings :

  • The methylamino group increases electron density at C5, enhancing nucleophilic attack susceptibility .

Reference : DFT studies on oxazole derivatives .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Methodological Answer: Address discrepancies via:

Cross-Validation : Compare NMR data with computed chemical shifts (e.g., ACD/Labs or MestReNova).

Isotopic Labeling : Use ¹⁵N-labeled methylamine to confirm nitrogen connectivity in the oxazole ring.

Crystallographic Refinement : Resolve ambiguous NOEs or coupling constants via SHELXL refinement .

Example : Discrepancies in nitrile stretching frequencies (IR) may arise from polymorphism; use XRPD to identify crystalline forms .

Reference : Contradiction resolution in heterocyclic analysis .

Q. What are the challenges in elucidating the reaction mechanism for its synthesis?

Methodological Answer: Mechanistic studies face:

  • Intermediate Detection : Use in-situ FTIR or LC-MS to track transient intermediates (e.g., imine or enamine forms).
  • Kinetic Isotope Effects (KIE) : Employ deuterated reagents to identify rate-determining steps.
  • Computational Modeling : Map potential energy surfaces (VASP or ORCA) to propose transition states.

Case Study : Chlorination steps (e.g., PCl₅) may generate competing pathways; monitor via ³¹P NMR .

Reference : Mechanistic analysis of oxazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
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2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile

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